molecular formula C10H13NO3 B8026115 2-Methyl-1-nitro-4-propoxybenzene CAS No. 52177-07-8

2-Methyl-1-nitro-4-propoxybenzene

Cat. No.: B8026115
CAS No.: 52177-07-8
M. Wt: 195.21 g/mol
InChI Key: SPAWIUFDIDDJDX-UHFFFAOYSA-N
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Description

2-Methyl-1-nitro-4-propoxybenzene is a nitroaromatic compound characterized by a benzene ring substituted with a nitro group (-NO₂) at position 1, a methyl group (-CH₃) at position 2, and a propoxy group (-OCH₂CH₂CH₃) at position 3. The nitro group is strongly electron-withdrawing, while the methyl and propoxy groups introduce steric bulk and moderate electron-donating effects, creating a complex interplay of substituent interactions .

Properties

IUPAC Name

2-methyl-1-nitro-4-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-6-14-9-4-5-10(11(12)13)8(2)7-9/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAWIUFDIDDJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630906
Record name 2-Methyl-1-nitro-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52177-07-8
Record name 2-Methyl-1-nitro-4-propoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52177-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-nitro-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-nitro-4-propoxybenzene typically involves the nitration of 2-methyl-4-propoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-nitro-4-propoxybenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 2-Methyl-1-amino-4-propoxybenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-nitro-4-propoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of pharmaceutical agents due to its potential biological activity.

    Material Science: It can be used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-1-nitro-4-propoxybenzene depends on the specific application and the chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent . In nucleophilic aromatic substitution reactions, the nitro group acts as a leaving group, allowing the nucleophile to attach to the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methyl-1-nitro-4-propoxybenzene with nitroaromatic analogs listed in SPEX CertiPrep’s catalog and other structurally related compounds. Key parameters include substituent effects, physical properties, and reactivity.

Table 1: Substituent and Structural Comparison

Compound Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
This compound -NO₂ (1), -CH₃ (2), -OCH₂CH₂CH₃ (4) ~211.2 (estimated) Nitro, methyl, propoxy
Nitrobenzene -NO₂ (1) 123.11 Nitro
2-Nitroaniline -NO₂ (1), -NH₂ (2) 138.12 Nitro, amino
4-Nitroaniline -NO₂ (1), -NH₂ (4) 138.12 Nitro, amino
N-Nitroso-di-n-propylamine -N(NO)-, two -CH₂CH₂CH₃ groups 130.19 Nitroso, alkyl chains

Sources : SPEX CertiPrep catalog entries for nitroaromatics and nitrosoamines .

Key Findings:

Electronic Effects: The nitro group in this compound deactivates the benzene ring, similar to nitrobenzene. In contrast, nitroanilines (e.g., 2- and 4-nitroaniline) exhibit enhanced resonance stabilization due to the amino group (-NH₂), which directs electrophilic substitution to specific positions.

Steric Effects :

  • The propoxy group in this compound introduces significant steric hindrance, reducing reactivity in nucleophilic substitution compared to smaller analogs like nitrobenzene or nitroanilines.

Solubility and Stability: Nitrobenzene is sparingly soluble in water but miscible with organic solvents like methylene chloride (as noted in SPEX CertiPrep’s formulations). this compound likely exhibits even lower aqueous solubility due to its hydrophobic propoxy group.

Applications: Nitrobenzene is a precursor for aniline production, while nitroanilines are intermediates in dye synthesis.

Biological Activity

2-Methyl-1-nitro-4-propoxybenzene, also known by its CAS number 52177-07-8, is an organic compound characterized by a benzene ring with three substituents: a methyl group, a nitro group, and a propoxy group. Its molecular formula is C10H13NO3C_{10}H_{13}NO_3. This compound is synthesized primarily through the nitration of 2-methyl-4-propoxybenzene using a mixture of concentrated nitric and sulfuric acids under controlled conditions to prevent over-nitration and ensure high yield and purity .

The biological activity of this compound can be attributed to its nitro group, which is known to undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. For instance, nitro compounds have been shown to exhibit antimicrobial properties by producing toxic intermediates that bind covalently to DNA, resulting in cell death .

Antimicrobial Properties

Nitro-containing compounds are recognized for their antimicrobial activity. Research indicates that compounds similar to this compound can inhibit the growth of various microorganisms. The mechanism involves the reduction of the nitro group, yielding reactive species that damage microbial DNA .

Anti-inflammatory Effects

In addition to antimicrobial properties, nitro compounds often exhibit anti-inflammatory effects. Studies suggest that derivatives of nitro compounds can inhibit pro-inflammatory mediators such as COX-2 and TNF-α, making them potential candidates for developing anti-inflammatory drugs .

Neuroprotective Activity

Some studies have explored the neuroprotective potential of nitro-substituted compounds. For example, certain derivatives have shown promise in protecting neuronal cells from oxidative stress and neurotoxicity, indicating a potential therapeutic application in neurodegenerative diseases .

Table 1: Summary of Biological Activities of this compound

Activity Mechanism References
AntimicrobialReduction of nitro group leads to toxic intermediates damaging DNA
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveProtection against oxidative stress in neuronal cells

Case Study: Antimicrobial Efficacy

A focused study on nitro compounds similar to this compound demonstrated their effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa. The study highlighted that the presence of the nitro group significantly enhanced antibacterial activity compared to non-nitro substituted analogs. The minimum inhibitory concentration (MIC) values indicated potent activity at low concentrations, suggesting potential for therapeutic applications in treating infections caused by resistant strains .

Case Study: Anti-inflammatory Properties

Research involving the synthesis of various nitro-substituted benzamides revealed that certain derivatives exhibited strong inhibition of cyclooxygenase enzymes (COX). These findings support the hypothesis that modifications on the benzene ring influence anti-inflammatory activity, making this compound a candidate for further investigation in drug development targeting inflammatory diseases .

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